11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Dopamine serotonin antagonist-1 is a dual dopamine and serotonin receptor antagonist with Kis of 200, 2500, 420, 39, 84, 40 nM for dopamine D1, D2,D4, and serotonin S2A, S2C, S3, respectively.
Brand Name: Vulcanchem
CAS No.: 1977-07-7
VCID: VC0006718
InChI: InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3
SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Molecular Formula: C₁₈H₂₀N₄
Molecular Weight: 292.4 g/mol

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

CAS No.: 1977-07-7

Inhibitors

VCID: VC0006718

Molecular Formula: C₁₈H₂₀N₄

Molecular Weight: 292.4 g/mol

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine - 1977-07-7

CAS No. 1977-07-7
Product Name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Molecular Formula C₁₈H₂₀N₄
Molecular Weight 292.4 g/mol
IUPAC Name 6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Standard InChI InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3
Standard InChIKey VQHITFFJBFOMBG-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Canonical SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Description Dopamine serotonin antagonist-1 is a dual dopamine and serotonin receptor antagonist with Kis of 200, 2500, 420, 39, 84, 40 nM for dopamine D1, D2,D4, and serotonin S2A, S2C, S3, respectively.
Synonyms 106-094
11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Reference [1]. Phillips ST, et al. Binding of 5H-dibenzo[b,e][1,4]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors. J Med Chem. 1994 Aug 19;37(17):2686-96.
PubChem Compound 16103
Last Modified Nov 11 2021
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